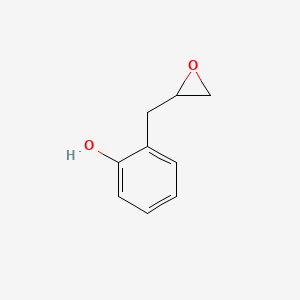
2-(2,3-Epoxypropyl)phenol
Cat. No. B8720281
Key on ui cas rn:
64276-05-7
M. Wt: 150.17 g/mol
InChI Key: RUALOJPMDIKFQU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US06670474B2
Procedure details


2-Allylphenol (10 g, 0.075 mol) was added to a solution of peracetic acid (30 g, 30% active) in dichloromethane (100 ml) that had been dried over anhydrous MgSO4. The reaction mixture was stirred at room temperature for 48 hrs. The dichloromethane solution was washed with water, dilute aqueous NaCO3, dilute aqueous NaSO3 and dried over anhydrous MgSO4. After evaporation of the solvent in vacuo, 2-(2,3-epoxypropyl)phenol was isolated as viscous liquid. MS m/z 150 (M+ calcd for C9H10O2150). H NMR (300 MHz, CDCL3) d 2.65-2.80(m, 2, CH2 epoxypropyl), 2.87-2.93 (m, 1, CH2 epoxypropyl), 3.10-3.21 (m, 1, CH2 epoxypropyl), 3.50-3.60 (m, 1, CH epoxypropyl), 6.80-7.25 (m, 4, aromatic). 2-(2,3-Epoxypropyl)phenol (0.9 g, 0.006 mol) was added to a solution of powdered sodium hydroxide (0.24 g, 0.006 mol) in dimethylacetamide(30 ml) and the solution heated at 80C for 1 hr. The reaction mixture was diluted with water and extracted with dichloromethane, dried over anhydrous MgSO4 and evaporated in vacuo to give a solid that on recrystallization from methanol gave product mp 150-152C. MS m/z 376 (M+ cacld for C22H20N2O4=376). H NMR (300 MHz, CDCl3) d 3.62 (dq, 2, CH2 epoxypropyl), 4.57 (dq, 2, CH2 epoxypropyl), 5.15-5.32 (m, 1, CH epoxypropyl), 6.78-6.93 (m, 2, aromatic), 7.11 (s, 1, heteroaromatic), 7.15-7.28(m, 2, aromatic).

Name
peracetic acid
Quantity
30 g
Type
reactant
Reaction Step One


Identifiers


|
REACTION_CXSMILES
|
[CH2:1]([C:4]1[CH:9]=[CH:8][CH:7]=[CH:6][C:5]=1[OH:10])[CH:2]=[CH2:3].C(OO)(=[O:13])C>ClCCl>[O:13]1[CH2:3][CH:2]1[CH2:1][C:4]1[CH:9]=[CH:8][CH:7]=[CH:6][C:5]=1[OH:10]
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
10 g
|
|
Type
|
reactant
|
|
Smiles
|
C(C=C)C1=C(C=CC=C1)O
|
|
Name
|
peracetic acid
|
|
Quantity
|
30 g
|
|
Type
|
reactant
|
|
Smiles
|
C(C)(=O)OO
|
|
Name
|
|
|
Quantity
|
100 mL
|
|
Type
|
solvent
|
|
Smiles
|
ClCCl
|
Conditions


Temperature
|
Control Type
|
AMBIENT
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
The reaction mixture was stirred at room temperature for 48 hrs
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
had been dried over anhydrous MgSO4
|
WASH
|
Type
|
WASH
|
|
Details
|
The dichloromethane solution was washed with water, dilute aqueous NaCO3, dilute aqueous NaSO3
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
dried over anhydrous MgSO4
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
After evaporation of the solvent in vacuo
|
Outcomes


Product
Details
Reaction Time |
48 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
O1C(CC2=C(C=CC=C2)O)C1
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
